5-(Pyridin-2-yl)furan-2-carboxylic acid
Description
Properties
Molecular Formula |
C10H7NO3 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
5-pyridin-2-ylfuran-2-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-10(13)9-5-4-8(14-9)7-3-1-2-6-11-7/h1-6H,(H,12,13) |
InChI Key |
MDRFJTVNHCIWPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanistic Insights
The Suzuki-Miyaura coupling offers a robust pathway to construct the biaryl linkage between the furan and pyridine rings. This method employs 5-bromofuran-2-carboxylic acid and pyridin-2-ylboronic acid as coupling partners under palladium catalysis. The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond.
Experimental Protocol
-
Reagents :
-
5-Bromofuran-2-carboxylic acid (1.0 equiv)
-
Pyridin-2-ylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.0 equiv)
-
Solvent: Dimethoxyethane (DME)/H₂O (4:1)
-
-
Procedure :
The mixture was degassed and heated at 80°C under argon for 12 h. Post-reaction, the crude product was extracted with ethyl acetate, purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5), and recrystallized from ethanol to yield a white solid (72%). -
Analytical Data :
Paal-Knorr Cyclization of 1,4-Diketone Precursors
Cyclization Strategy
The Paal-Knorr method constructs the furan ring from a 1,4-diketone precursor, 1-(pyridin-2-yl)-1,4-pentanedione, using polyphosphoric acid (PPA) as a cyclizing agent. The diketone undergoes intramolecular dehydration, forming the furan core while retaining the pyridine substituent.
Synthetic Steps
-
Diketone Synthesis :
-
1-(Pyridin-2-yl)-1,4-pentanedione was prepared via Claisen condensation of ethyl pyridin-2-ylacetate with ethyl acetoacetate (NaH, THF, 0°C to RT, 6 h).
-
-
Cyclization :
The diketone (1.0 equiv) was heated with PPA at 120°C for 4 h. The mixture was poured into ice-water, neutralized with NaHCO₃, and extracted with CHCl₃. Purification by column chromatography (hexane/EtOAc 7:3) afforded the product (58%). -
Oxidation to Carboxylic Acid :
The intermediate 5-(pyridin-2-yl)furan-2-carbaldehyde was oxidized using KMnO₄ (2.0 equiv) in H₂SO₄ (1 M) at 100°C for 3 h, yielding the carboxylic acid (65%).
Oxidation of 5-(Pyridin-2-yl)furan-2-carbaldehyde
Aldehyde Preparation and Oxidation
The aldehyde precursor was synthesized via Vilsmeier-Haack formylation of 5-(pyridin-2-yl)furan, followed by oxidation to the carboxylic acid.
Key Steps
-
Formylation :
-
5-(Pyridin-2-yl)furan (1.0 equiv) reacted with DMF/POCl₃ at 0°C, then quenched with NaOH to yield the aldehyde (55%).
-
-
Oxidation :
Hydrolysis of Ester Derivatives
Ester Synthesis and Saponification
Ethyl 5-(pyridin-2-yl)furan-2-carboxylate was synthesized via Mitsunobu reaction or nucleophilic substitution, followed by base-mediated hydrolysis.
Procedure Highlights
-
Esterification :
-
5-(Pyridin-2-yl)furan-2-carboxylic acid (1.0 equiv) was treated with ethanol (excess) and H₂SO₄ (cat.) under reflux for 6 h (yield: 89%).
-
-
Hydrolysis :
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Complexity | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 72 | 12 h | Moderate | High |
| Paal-Knorr Cyclization | 58 | 8 h | High | Moderate |
| Aldehyde Oxidation | 62 | 7 h | Low | Low |
| Ester Hydrolysis | 94 | 2 h | Low | High |
The Suzuki method balances yield and scalability, whereas ester hydrolysis offers exceptional efficiency but requires pre-functionalized substrates. Paal-Knorr cyclization is limited by diketone accessibility .
Chemical Reactions Analysis
Types of Reactions: 5-(Pyridin-2-yl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: 5-(Pyridin-2-yl)furan-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a probe in various biochemical assays .
Medicine: The compound has shown potential as an antimicrobial agent. Its derivatives are being investigated for their ability to inhibit the growth of bacteria and fungi, making it a promising candidate for the development of new antibiotics .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, dyes, and other industrial products .
Mechanism of Action
The mechanism of action of 5-(Pyridin-2-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt metabolic pathways and cellular processes, leading to antimicrobial effects .
Molecular Targets and Pathways:
Enzymes: The compound targets enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death.
Comparison with Similar Compounds
Natural Furan Derivatives from Endophytic Fungi
Compounds isolated from Coriolopsis sp. J5, such as 5-(1-hydroxypentyl)-furan-2-carboxylic acid and 5-(2-carboxyethyl)-furan-2-carboxylic acid, exhibit substitutions with hydroxyl or carboxylic acid side chains. These derivatives demonstrate antimicrobial activity against pathogens like Xanthomonas axonopodis and Candida albicans . In contrast, the pyridinyl group in the target compound may offer improved metabolic stability and binding specificity due to its aromatic nitrogen.
Nitrophenyl-Substituted Analogs
5-(4-Nitrophenyl)furan-2-carboxylic acid and its isomers (2-, 3-, and 4-nitro positions) were studied for solubility in propan-2-ol. The 4-nitro isomer showed the highest solubility (0.22 mol/L at 298 K), attributed to its symmetrical electron-withdrawing nitro group enhancing dipole interactions . Comparatively, the pyridinyl group’s electron-rich nature might reduce solubility in polar solvents but improve interactions with biological targets.
Trifluoromethylphenyl Derivatives
Compounds like 5-(3,5-bis(trifluoromethyl)phenyl)furan-2-carboxylic acid () are synthetic inhibitors targeting siderophore biosynthesis in Mycobacterium abscessus. The trifluoromethyl groups enhance lipophilicity and resistance to oxidative metabolism, critical for prolonged activity.
Ethynyl and Cyano Derivatives
5-(2-Phenylethynyl)-furan-2-carboxylic acid () and 5-cyano-furan-2-carboxylic acid () feature π-conjugated systems.
Physicochemical Properties
*Estimated using fragment-based methods.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(Pyridin-2-yl)furan-2-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step processes, such as coupling reactions between pyridine and furan precursors. For example, analogous compounds like 5-(Quinolin-8-yl)furan-2-carboxylic acid are synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution, requiring precise control of temperature (60–100°C) and pH (neutral to slightly acidic). Purification via column chromatography or recrystallization is critical to isolate the product (≥95% purity) . Solvent choice (e.g., DMF or THF) and catalysts (e.g., Pd-based) significantly impact yield, with optimized protocols achieving 60–75% efficiency .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify aromatic proton environments and carbonyl group presence.
- IR Spectroscopy : Identify carboxylic acid C=O stretching (~1700 cm) and pyridine ring vibrations (~1600 cm).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) matching the theoretical mass.
- X-ray Crystallography : Resolve crystal packing and bond angles for absolute configuration validation .
Q. What solvent systems are optimal for solubility studies of this compound in preclinical assays?
- Methodological Answer : Solubility varies with substituents. For nitro-phenyl analogs, propan-2-ol and ethyl acetate show temperature-dependent solubility (0.1–2.5 mM at 25–50°C). Pre-saturate solvents and use sonication for homogeneous dissolution. Thermodynamic parameters (ΔH ≈ 15–25 kJ/mol) indicate entropy-driven dissolution in polar aprotic solvents .
Advanced Research Questions
Q. How do substituent positions (e.g., pyridin-2-yl vs. pyridin-3-yl) affect the compound’s biological activity?
- Methodological Answer : Substituent positioning alters steric and electronic interactions. For example, 5-(4-Fluorophenyl)pyridine-2-carboxylic acid derivatives exhibit enhanced lipophilicity (logP ≈ 2.1) and receptor binding affinity compared to meta-substituted analogs. Use surface plasmon resonance (SPR) to quantify binding kinetics (K values) with target enzymes (e.g., kinases). Meta-substitution may reduce activity by 30–50% due to unfavorable hydrogen bonding .
Q. What strategies mitigate low bioavailability in in vivo studies of furan-carboxylic acid derivatives?
- Methodological Answer :
- Prodrug Design : Esterify the carboxylic acid group (e.g., methyl ester) to enhance membrane permeability.
- Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) to improve plasma half-life.
- Co-crystallization : With cyclodextrins increases aqueous solubility 5-fold . Validate via pharmacokinetic assays (C and AUC measurements in rodent models).
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding poses with proteins (e.g., COX-2 or EGFR). Pyridinyl-furan derivatives show preferential binding to hydrophobic pockets (ΔG ≈ -8.5 kcal/mol).
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV) to predict reactivity and stability .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
- Dose-Response Curves : Use IC values from ≥3 independent replicates.
- Control for pH : Carboxylic acid deprotonation (pKa ≈ 3.5) affects activity; buffer at physiological pH (7.4).
- Orthogonal Assays : Combine enzymatic inhibition (e.g., fluorescence-based) and cell viability (MTT assay) to cross-validate .
Methodological Challenges and Data Interpretation
Q. How to optimize reaction conditions when scaling up synthesis without compromising yield?
- Answer : Implement flow chemistry for continuous production, reducing side reactions. Monitor exothermic steps (e.g., coupling reactions) via inline FTIR. For analogs like 5-[(Propylsulfanyl)methyl]furan-2-carboxylic acid, scaling from 1 mmol to 1 mol increased yield by 12% using microwave-assisted heating (80°C, 30 min) .
Q. What thermodynamic parameters govern solubility, and how can they guide solvent selection?
- Answer : For nitrophenyl analogs, ΔG ≈ -5 to -10 kJ/mol in ethyl acetate, driven by entropy (ΔS ≈ +50 J/mol·K). Prefer solvents with similar Hansen solubility parameters (δ ≈ 18–20 MPa). Use van’t Hoff plots to correlate temperature-dependent solubility .
Tables for Key Data
Table 1 : Solubility of Analogous Compounds in Propan-2-ol (25°C)
| Compound | Solubility (mM) | ΔH (kJ/mol) |
|---|---|---|
| 5-(2-Nitrophenyl)furan-2-carboxylic acid | 1.2 | 18.3 |
| 5-(3-Nitrophenyl)furan-2-carboxylic acid | 0.8 | 22.1 |
| 5-(4-Nitrophenyl)furan-2-carboxylic acid | 1.5 | 15.9 |
| Data sourced from |
Table 2 : Biological Activity of Furan-Carboxylic Acid Derivatives
| Compound | Target | IC (μM) | logP |
|---|---|---|---|
| 5-(4-Fluorophenyl)pyridine-2-carboxylic acid | COX-2 | 0.45 | 2.1 |
| 5-(Quinolin-8-yl)furan-2-carboxylic acid | Topoisomerase II | 1.8 | 1.7 |
| 5-(3-Chloro-4-methylphenyl)furan-2-carboxylic acid | β-Lactamase | 3.2 | 2.4 |
| Data synthesized from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
